molecular formula C17H14ClNO3 B019236 Fmoc-Gly-Cl CAS No. 103321-49-9

Fmoc-Gly-Cl

Cat. No. B019236
M. Wt: 315.7 g/mol
InChI Key: HFWFBOCOXPEKBV-UHFFFAOYSA-N
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Description

Fmoc-Gly-Cl is a derivative used in peptide synthesis, especially in solid-phase synthesis methods. It's known for its efficiency in forming peptide bonds and compatibility with various chemical reactions.

Synthesis Analysis

  • Fmoc-Gly-Cl and related derivatives are synthesized using base-sensitive protection methods, often involving catalytic amounts of sodium hydride and chloroformates (Roussel et al., 2000).
  • Large-scale asymmetric synthesis methods have been developed for Fmoc-Gly derivatives, highlighting their significance in protein engineering and drug design (Yin et al., 2019).

Molecular Structure Analysis

  • The molecular structure of Fmoc-Gly-Cl allows for specific interactions in peptide bond formation. Its structure-based design often draws inspiration from natural proteins and amino acids (Smith et al., 2011).

Chemical Reactions and Properties

  • Fmoc-Gly-Cl is used in various chemical reactions, including glycosylation processes in both solution and solid support. Its reactivity is crucial for the synthesis of complex molecules, such as neoglycopeptides (Carrasco et al., 2003).
  • The compound is also involved in the solid-phase synthesis of peptides, serving as a key intermediate in the production of diverse peptide-based structures (Sharma & Crich, 2011).

Physical Properties Analysis

  • Physical properties like solubility and reactivity of Fmoc-Gly-Cl are tailored for its specific use in peptide synthesis. These properties are influenced by the Fmoc group, which aids in the protection and deprotection of the amino acid during synthesis.

Chemical Properties Analysis

  • Fmoc-Gly-Cl exhibits properties that make it suitable for use in solid-phase peptide synthesis, including stability under various conditions and reactivity with other amino acids and reagents. Its chemical properties are particularly aligned with the formation of peptide bonds and the introduction of specific functional groups (Zheng et al., 2014).

Scientific Research Applications

  • Labeling O-glycans : It is used for labeling O-glycans, which aids in analyzing O-glycans, forming glycan arrays, and studying interactions between immobilized glycans and lectins (Yamada, Hirabayashi, & Kakehi, 2013).

  • Chiral Selectivities in High-Performance Liquid Chromatography : FMOC-glycyl-Cl enhances the chiral selectivities of amino acid derivatives by high-performance liquid chromatography using native cyclodextrins as chiral stationary phases (Tang, Żukowski, & Armstrong, 1996).

  • Determining Monosaccharides in Glycoproteins : It is utilized for determining neutral and amino monosaccharides in glycoproteins, offering detection limits suitable for both fluorimetric and ultraviolet detection (Zhang et al., 1993).

  • Synthesizing Conformationally Restricted Analogues : Used in the synthesis of conformationally restricted analogues of Leu- and Met-enkephalin, which exhibit lower biological activities than their parent compounds (Galeazzi et al., 2010).

  • Solid-Phase Peptide Synthesis : Facilitates the production of cis-Gly-Pro peptide mimetics in solid-phase peptide synthesis (Gramberg & Robinson, 1994).

  • Glycan Biomarker Discovery : Fmoc N-hydroxysuccinimide ester (Fmoc-OSu), a related compound, is crucial for glycan biomarker discovery, especially in early diagnosis of lung squamous cell cancer (Wang et al., 2020).

  • Peptide Synthesis : Employed as a rapid and efficient coupling agent in peptide synthesis, like in the production of I2-casomorphin (Babu & Tantry, 2004).

  • Biomedical Applications : Utilized in forming hydrogels with Agarose and Phytagel, which show good cell viability and biocompatibility, indicating potential in biomedical applications (Nita et al., 2022).

  • Protein Identification and Quality Control : An improved high-performance liquid chromatography method with Fmoc-Gly-Cl offers advantages in protein identification and routine quality control, due to its high automatic throughput and better reproducibility (Ou et al., 1996).

  • Sensitivity Comparable to Radioimmunoassay : The method developed for analyzing human beta-endorphin and related peptides using FMOC provides sensitivity comparable to radioimmunoassay, beneficial in various analytical applications (Lewis, Morley, & Venn, 1993).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of Fmoc-Gly-Cl . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of Fmoc-Gly-Cl research could involve the development of a 2- (2-ethynylphenyl)-2- (5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group . This group was transformed into an Fmoc-like structure with gold (III)-catalyzed fluorene formation and was removable under Fmoc-like mild basic conditions post-transformation even though it was originally stable under strongly basic conditions .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWFBOCOXPEKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471922
Record name Fmoc-Gly-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-Cl

CAS RN

103321-49-9
Record name Fmoc-Gly-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Gly-Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
Y Tang, J Zukowski, DW Armstrong - Journal of Chromatography A, 1996 - Elsevier
A systematic study was carried out to investigate enantiomeric separations of fluorenylmethoxycarbonyl (FMOC) amino acids and their peptides. Twenty amino acids were …
Number of citations: 62 www.sciencedirect.com
LA Carpino, HG Chao, M Beyermann… - The Journal of Organic …, 1991 - ACS Publications
FMOC amino acid chlorides, previously shown to be rapid-acting coupling agents in two-phase systems or in homogeneous solution, did not prove to be directly applicable tosolid-…
Number of citations: 104 pubs.acs.org
M Beyermann, M Bienert, H Niedrich… - The Journal of …, 1990 - ACS Publications
… A solution of 4 mg of FMOC-Gly-Cl in 10 mL of CHClg was … The optical density of the FMOC-Gly-Cl solution had dropped … treated with 237 mg of FMOC-Gly-Cl and twice with 304-mg …
Number of citations: 98 pubs.acs.org
LA Carpino, BJ Cohen, KE Stephens Jr… - The Journal of …, 1986 - ACS Publications
… Fmoc-Gly-Cl … For example, a mixture initially analyzing for 92.07% Fmoc-Gly-Cl (as Me ester) and … 0; FMOC-Tyr(Bn)-OH, 71989-40-7; FMOC-Gly-Cl, 103321-49-9; FMOC-Ala-Cl, 103321-…
Number of citations: 299 pubs.acs.org
D Sadat-Aalaee - 1990 - search.proquest.com
… For example, a mixture initially analyzing for 92.07% FMOC-Gly-Cl (67) (as methyl ester) and 7.93% FMOC-Gly-OH (32) came to equilibrium after 2 h with a measured content of 99.62% …
Number of citations: 1 search.proquest.com
G Prabhu, N Narendra, TM Vishwanatha… - Tetrahedron, 2015 - Elsevier
Acid chlorides as peptide coupling agents have its origin in Emil Fischer's era with the first report of N-protected dipeptide of glycine synthesis emerging in 1903 by Emil Fischer. 1 Soon …
Number of citations: 31 www.sciencedirect.com
VV Sureshbabu, G Chennakrishnareddy - 2009 - nopr.niscpr.res.in
… The pentapeptide synthesis began with the coupling of Fmoc-Gly-Cl with valine benzyl ester mediated by HOAt.DCHA. The dipeptide Fmoc-Gly-Val-OBzl 5 was obtained in 95% yield. …
Number of citations: 1 nopr.niscpr.res.in
VV Sureshbabu, NS Sudarshan… - Synthetic …, 2008 - Taylor & Francis
The synthesis of peptides employing Fmoc-amino acid chlorides in presence of HOBt·DCHA salt in solution as well as by the solid-phase methods is described. The coupling was found …
Number of citations: 1 www.tandfonline.com
M Pawlowska, DW Armstrong - Chirality, 1994 - Wiley Online Library
… FMOC-Gly-Cl reagent is more reactive than FMOC-CI and … a second sample with FMOC-Gly-Cl, the sugars must be … room temperature with 5 mg of FMOCGly-Cl. After 5 min the sample …
Number of citations: 71 onlinelibrary.wiley.com
M Pawlowska, S Chen, DW Armstrong - Journal of Chromatography A, 1993 - Elsevier
… Table V also shows the comparison data for enantiomeric trace analysis obtained after pre-column derivatization with AQC and FMOC-Gly-Cl reagents. As can be seen, excellent …
Number of citations: 116 www.sciencedirect.com

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